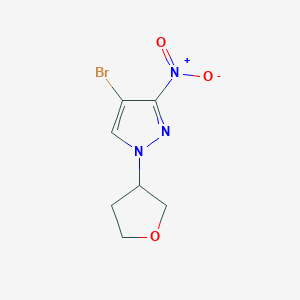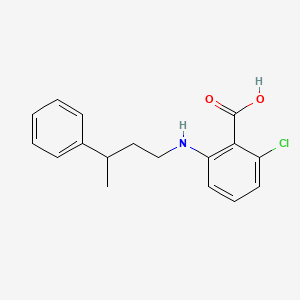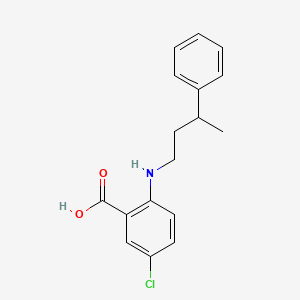![molecular formula C12H18ClN3 B7570515 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)
1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine, also known as 4-Chloro-alpha-(2-(dimethylamino)ethyl)benzenemethanamine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of psychoactive substances known as phenethylamines, and it is structurally similar to other compounds such as amphetamine and methamphetamine.
作用机制
The mechanism of action of 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine involves its interaction with various receptors in the brain. Specifically, this compound acts as a serotonin and norepinephrine reuptake inhibitor, meaning that it prevents the reuptake of these neurotransmitters into presynaptic neurons, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. This, in turn, can lead to changes in mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can increase the release of dopamine in certain brain regions, leading to feelings of pleasure and reward. It can also increase the activity of the prefrontal cortex, which is involved in executive functions such as decision-making and impulse control. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial for certain neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine in lab experiments is its specificity for certain receptors in the brain. This can allow researchers to study the effects of this compound on specific neurotransmitter systems and brain regions. However, one limitation of using this compound is its potential for abuse and dependence, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research on 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine. One area of interest is its potential as a treatment for addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, this compound may have applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is needed to fully understand the potential therapeutic benefits and risks of this compound.
合成方法
The synthesis of 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3-chloropyridine-2-carboxylic acid with 4-piperidin-1-yl-benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with N,N-dimethylaminoethyl chloride to produce the final compound.
科学研究应用
1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as a treatment for various psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation and reward processing.
属性
IUPAC Name |
1-[1-(3-chloropyridin-2-yl)piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-9(14)10-4-7-16(8-5-10)12-11(13)3-2-6-15-12/h2-3,6,9-10H,4-5,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAXDPVADPCTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=C(C=CC=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)


![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)
